molecular formula C12H10N6O3S B1278283 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine CAS No. 71445-20-0

4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine

Cat. No.: B1278283
CAS No.: 71445-20-0
M. Wt: 318.31 g/mol
InChI Key: WKQPUFYPPOFADD-MHWRWJLKSA-N
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Description

4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine is a complex organic compound that features a benzotriazole moiety linked to a thiazole ring through an oxoethanimidoyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine typically involves multiple steps:

    Formation of the Benzotriazole Intermediate: This step involves the reaction of benzotriazole with an appropriate alkylating agent to form a benzotriazolyl intermediate.

    Coupling with Thiazole: The benzotriazolyl intermediate is then coupled with a thiazole derivative under specific conditions, often involving a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxoethanimidoyl group, potentially converting it to an amine.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazolyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzotriazole moiety is known for its ability to interact with metal ions, which can be crucial in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazolyl Derivatives: Compounds like benzotriazolyl alkyl isocyanides share the benzotriazole moiety and are used in similar synthetic applications.

    Thiazole Derivatives: Compounds such as thiazole-2-amines are structurally related and are also explored for their biological activities.

Uniqueness

What sets 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine apart is the combination of benzotriazole and thiazole functionalities within a single molecule, providing a unique scaffold for the development of multifunctional compounds with diverse applications.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

CAS No.

71445-20-0

Molecular Formula

C12H10N6O3S

Molecular Weight

318.31 g/mol

IUPAC Name

benzotriazol-1-yl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate

InChI

InChI=1S/C12H10N6O3S/c1-20-16-10(8-6-22-12(13)14-8)11(19)21-18-9-5-3-2-4-7(9)15-17-18/h2-6H,1H3,(H2,13,14)/b16-10+

InChI Key

WKQPUFYPPOFADD-MHWRWJLKSA-N

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)ON2C3=CC=CC=C3N=N2

SMILES

CON=C(C1=CSC(=N1)N)C(=O)ON2C3=CC=CC=C3N=N2

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)ON2C3=CC=CC=C3N=N2

Origin of Product

United States

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